N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound (ID: P162-0571) features a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 3. The acetamide moiety is linked via a methylene bridge to a 4-(methylsulfanyl)phenyl group. Its molecular formula is C₁₆H₁₅N₃O₂S₂, with a molecular weight of 345.44 g/mol .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-22-13-4-2-11(3-5-13)9-17-14(20)8-15-18-19-16(21-15)12-6-7-23-10-12/h2-7,10H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNLUZKMPEZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring is introduced via a substitution reaction, and the final acetamide group is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
CDD-934506
- Structure : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
- Molecular Weight : 402.44 g/mol (C₁₇H₁₄N₄O₄S₂)
- Key Features :
- 4-Methoxyphenyl (electron-donating) and 4-nitrophenyl (electron-withdrawing) groups.
- Sulfanyl linker between oxadiazole and acetamide.
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Structure : Thiadiazole core with fluorophenyl and methylsulfanyl substituents.
- Key Features: Thiadiazole ring (vs. oxadiazole in the target compound) may alter electronic properties.
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
- Structure : Oxadiazole core with pyridinyl and nitrophenyl groups.
- Activity : Acts as an acetylcholinesterase inhibitor, highlighting the role of heteroaromatic substituents in enzyme targeting .
Anti-Inflammatory Analogues
- Paracetamol-derived COX-2 Inhibitor (): Contains a 1,3,4-oxadiazole linked to a 4-fluorophenyltriazole group.
Anti-Exudative Agents
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Evaluated for anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . The thiophene group in the target compound may offer similar efficacy but with altered pharmacokinetics due to sulfur content .
Molecular Properties
Discussion of Key Findings
Thiophene vs. Pyridine/Phenyl: Thiophene’s π-electron-rich system may improve binding to aromatic residues in biological targets, as seen in acetylcholinesterase inhibitors .
Therapeutic Potential: Structural similarities to COX-2 inhibitors () and anti-exudative agents () suggest unexplored anti-inflammatory applications for the target compound .
Synthetic Feasibility :
- The target compound’s synthesis likely follows established oxadiazole protocols, but scalability depends on yields of intermediate steps (e.g., cyclization efficiency) .
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
The compound belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties. The structural formula is represented as follows:
- Molecular Formula: C18H22N4OS
- Molecular Weight: 342.45 g/mol
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. A recent study demonstrated that derivatives with this structure can inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound was tested on several cancer cell lines including A549 (lung cancer), C6 (glioma), and L929 (fibroblast). Notably, certain derivatives showed IC50 values as low as 0.14 µM against A549 cells, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression such as:
Antimicrobial Activity
In addition to anticancer properties, compounds with a similar structural framework have been investigated for their antimicrobial efficacy:
- Broad-Spectrum Activity : Several studies have highlighted the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. For instance, certain derivatives demonstrated significant inhibitory effects against Mycobacterium bovis and other pathogenic bacteria .
- Mechanism : The antimicrobial activity is often linked to the disruption of essential bacterial processes such as fatty acid biosynthesis by inhibiting key enzymes like enoyl reductase (InhA) .
Table 1: Summary of Biological Activities
Research Insights
- In vitro Studies : A study involving a library of drug candidates identified several oxadiazole derivatives with notable anticancer effects through screening on multicellular spheroids, demonstrating enhanced tumor penetration and efficacy .
- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to target enzymes, suggesting a rational basis for their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
